molecular formula C11H16N2O2Si B14580275 N~1~-(Trimethylsilyl)benzene-1,2-dicarboxamide CAS No. 61550-10-5

N~1~-(Trimethylsilyl)benzene-1,2-dicarboxamide

Cat. No.: B14580275
CAS No.: 61550-10-5
M. Wt: 236.34 g/mol
InChI Key: QSMTZIAMCLCIPN-UHFFFAOYSA-N
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Description

N~1~-(Trimethylsilyl)benzene-1,2-dicarboxamide is a chemical compound characterized by the presence of a trimethylsilyl group attached to a benzene ring with two carboxamide groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

CAS No.

61550-10-5

Molecular Formula

C11H16N2O2Si

Molecular Weight

236.34 g/mol

IUPAC Name

2-N-trimethylsilylbenzene-1,2-dicarboxamide

InChI

InChI=1S/C11H16N2O2Si/c1-16(2,3)13-11(15)9-7-5-4-6-8(9)10(12)14/h4-7H,1-3H3,(H2,12,14)(H,13,15)

InChI Key

QSMTZIAMCLCIPN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC(=O)C1=CC=CC=C1C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Trimethylsilyl)benzene-1,2-dicarboxamide typically involves the reaction of benzene-1,2-dicarboxylic anhydride with trimethylsilylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of N1-(Trimethylsilyl)benzene-1,2-dicarboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(Trimethylsilyl)benzene-1,2-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide groups to amines.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzene-1,2-dicarboxylic acid derivatives.

    Reduction: Benzene-1,2-diamine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-(Trimethylsilyl)benzene-1,2-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(Trimethylsilyl)benzene-1,2-dicarboxamide involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The carboxamide groups can form hydrogen bonds with biological targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(trimethylsilyl)benzene: Similar in structure but with different functional groups.

    1,2-Bis(trimethylsilyl)benzene: Another compound with trimethylsilyl groups attached to a benzene ring.

Uniqueness

N~1~-(Trimethylsilyl)benzene-1,2-dicarboxamide is unique due to the presence of both trimethylsilyl and carboxamide groups, which confer distinct chemical and physical properties

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